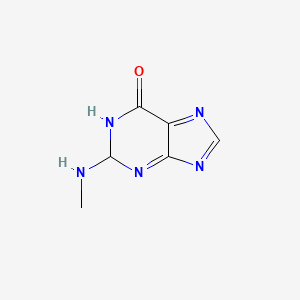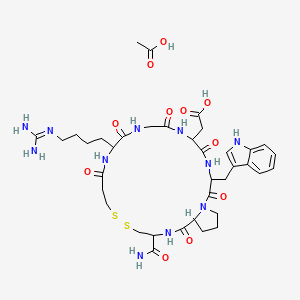
deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eptifibatide (acetate) is a synthetic cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri). It is a potent platelet aggregation inhibitor used primarily in the medical management of acute coronary syndromes and as an adjunct to percutaneous coronary interventions . The compound works by selectively and reversibly blocking the platelet glycoprotein IIb/IIIa receptor, thereby preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .
准备方法
Eptifibatide (acetate) is synthesized using both liquid-phase and solid-phase peptide synthesis methods. One method involves a non-linear liquid-phase peptide synthesis scheme, which combines precursor peptides synthesized separately in high purity and yield . Another method utilizes solid-phase polypeptide synthesis, where the eptifibatide resin is prepared by sequentially splicing protective amino acids onto an amino resin . The crude product is then subjected to acidolysis, oxidation, purification, and salt exchange to obtain the final product .
化学反应分析
Eptifibatide (acetate) undergoes various chemical reactions, including oxidation and cyclization. The synthesis involves the formation of an interchain disulfide bridge between the cysteine amide and the mercaptopropionyl moieties . Common reagents used in these reactions include trifluoroacetic acid for acidolysis and oxidizing agents for disulfide bond formation . The major product formed is the cyclic heptapeptide eptifibatide, which is a white to light yellow powder readily soluble in water .
科学研究应用
Eptifibatide (acetate) has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is used to study platelet aggregation and its inhibition, making it valuable in research on acute coronary syndromes and myocardial infarction . Additionally, eptifibatide is being explored for its potential use in treating ischemic stroke, carotid stenting, intracranial aneurysm stenting, and septic shock . Its ability to block different pathways in platelet activation and aggregation makes it a versatile tool in cardiovascular research .
作用机制
Eptifibatide (acetate) exerts its effects by reversibly binding to the platelet glycoprotein IIb/IIIa receptor . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner, making eptifibatide an effective antiplatelet agent . The molecular targets involved include the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation and thrombus formation .
相似化合物的比较
Eptifibatide (acetate) belongs to the class of glycoprotein IIb/IIIa inhibitors, which also includes compounds like abciximab and tirofiban . Compared to these compounds, eptifibatide is unique due to its cyclic heptapeptide structure derived from rattlesnake venom . This structure allows for selective and reversible binding to the glycoprotein IIb/IIIa receptor, providing a balance between efficacy and safety . Other similar compounds include lamifiban and roxifiban, which also inhibit platelet aggregation but differ in their chemical structures and pharmacokinetic profiles .
属性
分子式 |
C37H53N11O11S2 |
|---|---|
分子量 |
892.0 g/mol |
IUPAC 名称 |
acetic acid;2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4) |
InChI 键 |
KWKBRYJYRIUYEI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



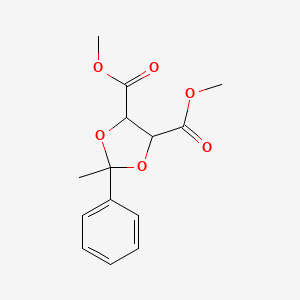
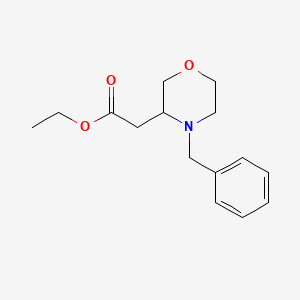
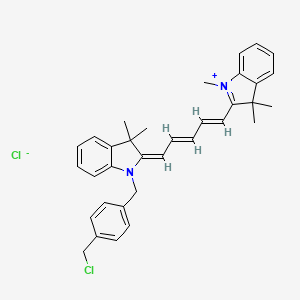
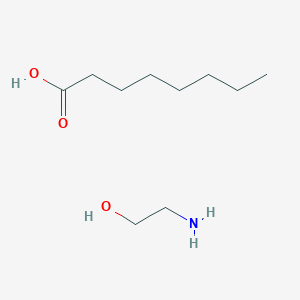
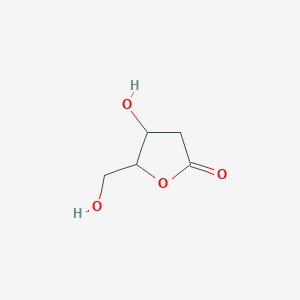
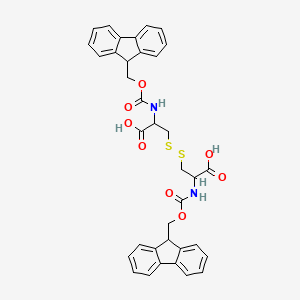

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
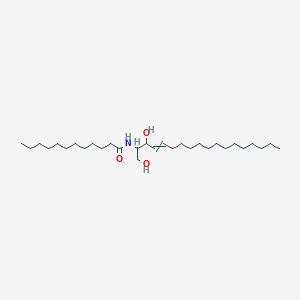

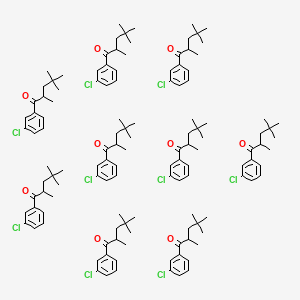
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)
